BenchChemオンラインストアへようこそ!

ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate hydrochloride (CAS 2378501-66-5; molecular formula C₇H₁₂ClN₃O₃; MW 221.64 g/mol) is a heterocyclic chemical intermediate belonging to the 1,2,4-oxadiazole class. The compound features a 3-aminomethyl substituent on the oxadiazole ring with an ethyl acetate moiety at the 5-position, distinguishing it from its positional isomer that carries the aminomethyl group at the 5-position and the acetate at the 3-position (CAS 2089649-91-0).

Molecular Formula C7H12ClN3O3
Molecular Weight 221.64
CAS No. 2378501-66-5
Cat. No. B2602659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride
CAS2378501-66-5
Molecular FormulaC7H12ClN3O3
Molecular Weight221.64
Structural Identifiers
SMILESCCOC(=O)CC1=NC(=NO1)CN.Cl
InChIInChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)3-6-9-5(4-8)10-13-6;/h2-4,8H2,1H3;1H
InChIKeyYNNBUSFOWRMKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate Hydrochloride (CAS 2378501-66-5): Regioisomeric Building Block Selection Guide


Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate hydrochloride (CAS 2378501-66-5; molecular formula C₇H₁₂ClN₃O₃; MW 221.64 g/mol) is a heterocyclic chemical intermediate belonging to the 1,2,4-oxadiazole class [1]. The compound features a 3-aminomethyl substituent on the oxadiazole ring with an ethyl acetate moiety at the 5-position, distinguishing it from its positional isomer that carries the aminomethyl group at the 5-position and the acetate at the 3-position (CAS 2089649-91-0) [2]. As a bifunctional building block, it provides both a primary amine handle for amide bond formation or reductive amination and an ester group for hydrolysis or further derivatization, making it a candidate intermediate in medicinal chemistry programs targeting enzyme inhibitors and receptor modulators [3].

Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate Hydrochloride (2378501-66-5)


Interchanging this compound with a closely related oxadiazole building block without explicit functional group mapping risks introducing critical changes in hydrogen-bonding geometry, dipole moment orientation, and ultimately downstream biological or material performance. The 3-aminomethyl-5-acetate substitution pattern dictates a specific spatial separation between the nucleophilic amine and the electrophilic ester, which controls reactivity in sequential derivatization steps [1]. Furthermore, class-level evidence demonstrates that regioisomeric oxadiazole rings exhibit 10- to 50-fold differences in receptor binding affinity and divergent metabolic stability profiles, underscoring that even modest positional changes can produce pharmacologically meaningful consequences [2].

Quantitative Differentiation Evidence: Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate Hydrochloride (2378501-66-5) vs. Closest Analogs


Positional Regioisomerism: 3-Aminomethyl-5-Acetate vs. 5-Aminomethyl-3-Acetate Substitution Pattern and Its Impact on Scaffold Geometry

The target compound (CAS 2378501-66-5) positions the aminomethyl group at the 3-position and the ethyl acetate at the 5-position of the 1,2,4-oxadiazole ring [1]. Its direct positional isomer, ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride (CAS 2089649-91-0), reverses this orientation, placing the aminomethyl at the 5-position and the acetate at the 3-position . This positional swap alters the relative orientation of the hydrogen-bond-donating amine and the hydrogen-bond-accepting ester carbonyl, which in the broader 1,2,4-oxadiazole class has been shown to affect dipole moment magnitude and direction, directly influencing target binding and metabolic stability [2].

Medicinal Chemistry Scaffold Design Regioisomer Differentiation

Class-Level Metabolic Stability and hERG Liability: 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Bioisostere

In a systematic matched-pair analysis of oxadiazole regioisomers, the 1,3,4-oxadiazole core demonstrated reduced metabolic degradation by human liver microsomes and lower interaction with hERG channels compared to its 1,2,4-oxadiazole counterpart, while retaining the same molecular shape [1]. The target compound's 1,2,4-oxadiazole core is therefore predicted to exhibit higher intrinsic metabolic clearance and higher hERG binding propensity relative to a hypothetical 1,3,4-oxadiazole bioisostere. This class-level inference provides a quantitative decision framework: if metabolic stability and cardiac safety are paramount, the 1,3,4-oxadiazole scaffold may be preferred, whereas the 1,2,4-oxadiazole scaffold (as in this target compound) may offer advantages in target affinity or synthetic tractability [2].

Drug Metabolism Cardiac Safety Bioisostere Selection

CB2 Receptor Affinity: 10- to 50-Fold Differences Observed Across Oxadiazole Regioisomeric Classes

Direct comparative pharmacology demonstrates that 1,3,4-oxadiazole derivatives exhibit 10-fold (compound 9a) and 50-fold (compound 9b) reduced CB2 receptor binding affinity relative to their 1,2,4-oxadiazole matched-pair counterparts (compounds 1a and 1b, respectively) [1]. This provides quantitative class-level evidence that the 1,2,4-oxadiazole core—the scaffold present in the target compound—can confer substantially higher target engagement than the 1,3,4-oxadiazole isomer in certain receptor systems. Although this specific compound has not been evaluated in the CB2 assay, the scaffold-level SAR supports the strategic selection of the 1,2,4-oxadiazole core when maximizing initial binding affinity is the primary objective [1].

Cannabinoid Receptor GPCR Pharmacology Regioisomer SAR

Commercial Availability and Supply Chain Comparison: Discontinued 2378501-66-5 vs. Readily Available Regioisomer 2089649-91-0

The target compound (CAS 2378501-66-5) is listed as 'Discontinued' at CymitQuimica/Biosynth with minimum purity of 95% and molecular weight 221.6 g/mol . In contrast, the positional isomer ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate hydrochloride (CAS 2089649-91-0) is in active commercial supply at Fluorochem with multiple pack sizes: 100 mg (£8.00), 250 mg (£12.00), 1 g (£35.00), and 5 g (£173.00), all at 95% purity with stock available in UK, Europe, and China warehouses . This supply asymmetry indicates that the 3-aminomethyl-5-acetate regioisomer (the target compound) occupies a specialized niche with limited commercial demand, whereas the 5-aminomethyl-3-acetate isomer serves broader market needs.

Chemical Procurement Building Block Supply Sourcing Strategy

Derivatization Versatility: Orthogonal Functional Handle Reactivity in Sequential Synthesis

The target compound provides two orthogonal reactive handles: a primary amine (pKa ~9–10, nucleophilic) and an ethyl ester (electrophilic, hydrolyzable to carboxylic acid). This bifunctionality enables sequential derivatization without protecting group manipulation. The spatial separation imposed by the 3,5-disubstitution pattern on the oxadiazole ring creates a distance of approximately 5.0–5.5 Å between the amine nitrogen and the ester carbonyl carbon (estimated from the SMILES structure CCOC(=O)Cc1nc(CN)no1.Cl), which may influence the conformational preferences of downstream conjugates [1]. By comparison, the methyl ester analog (CAS 2107532-51-2, MW 171.15 g/mol) offers a smaller steric profile but lacks the ethyl group's lipophilicity contribution (calculated Δ logP ~0.5–0.6) .

Parallel Synthesis Library Design Orthogonal Protection

Recommended Application Scenarios for Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate Hydrochloride (2378501-66-5)


Structure-Based Drug Design Requiring Precise 3-Aminomethyl Geometry for Target Engagement

In programs where the 1,2,4-oxadiazole ring serves as a central bioisostere and the amine handle must occupy a specific vector relative to the ester for hydrogen bonding with a binding pocket residue, this compound's 3-aminomethyl-5-acetate regioisomer is the required intermediate. Class-level evidence indicates that the 1,2,4-oxadiazole core can confer up to 50-fold higher target affinity compared to the 1,3,4-oxadiazole counterpart in certain receptor systems, supporting its selection for hit-finding libraries [1]. Users must verify regioisomeric identity by InChIKey (YNNBUSFOWRMKBP-UHFFFAOYSA-N) before use, as the positional isomer will orient the amine in a non-equivalent trajectory [2].

Custom Synthesis and Parallel Library Construction Using Orthogonal Bifunctional Handles

The simultaneous presence of a primary amine and an ethyl ester enables two-step sequential derivatization: first, amide coupling at the amine with diverse carboxylic acid building blocks, followed by ester hydrolysis and subsequent amidation or esterification at the 5-position. This orthogonal reactivity supports the construction of 1,2,4-oxadiazole-focused compound libraries for screening against kinase, GPCR, or epigenetic targets. The ethyl ester's moderate lipophilicity (estimated Δ logP +0.5–0.6 vs. the methyl ester) provides a favorable balance for cellular permeability in medium-throughput phenotypic assays [1].

Regioisomer-Controlled Scaffold-Hopping Studies in Lead Optimization

When an initial 1,2,4-oxadiazole hit series encounters metabolic stability or hERG liability, medicinal chemists can systematically compare derivatives of this compound (1,2,4-oxadiazole core) with matched 1,3,4-oxadiazole analogs to quantify the trade-off between target potency and ADMET profile [1]. The well-documented 10- to 50-fold affinity differences and distinct metabolic stability profiles between these regioisomeric classes provide a quantitative framework for scaffold-hopping decisions, making this compound a valuable reference point for SAR exploration [2].

Specialty Chemical Procurement Planning and Supply Chain Risk Mitigation

Given that the target compound is listed as discontinued at major catalog suppliers while the positional isomer remains commercially available [1], research groups with an established SAR requiring this specific regioisomer should proactively engage custom synthesis providers or explore alternative sourcing channels. The supply asymmetry documented here (unavailable vs. £35.00/g for the isomer) [2] informs budget planning and timeline management for long-term medicinal chemistry campaigns dependent on this building block.

Quote Request

Request a Quote for ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.